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Introduction and Structural Classification

2-deoxystreptamine (2-DOS) aminoglycosides represent a critically important class of antibiotics
characterized by the presence of a 2-deoxystreptamine core moiety, which serves as the central scaffold for
various sugar substituents. These broad-spectrum antibacterial agents have maintained clinical relevance
despite the emergence of resistance due to their potent concentration-dependent bactericidal activity
against a wide range of Gram-negative pathogens and some Gram-positive bacteria. The 2-DOS
aminoglycosides are traditionally classified into two main structural categories based on their substitution
patterns: the 4,5-disubstituted class (including neomycin, paromomycin, and ribostamycin) and the 4,6-
disubstituted class (including kanamycin, gentamicin, and tobramycin). This structural distinction
profoundly influences their antibacterial spectrum, resistance profiles, and toxicological properties, making
the comparative understanding of these compounds essential for researchers and drug development

professionals.

Table 1: Structural Classification of 2-Deoxystreptamine Aminoglycosides
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Year
Class Representative Compounds Core Structural Features
Introduced
4,5-disubstituted  Neomycin, Paromomycin, Amino sugars at positions 4 and  1950s
Ribostamycin 5 of 2-DOS ring (neomycin)
4,6-disubstituted Kanamycin, Gentamicin, Amino sugars at positions 4 and 1957
Tobramycin, Amikacin 6 of 2-DOS ring (kanamycin)
Monosubstituted ~ Apramycin Single sugar at position 4 of 2- 1970s

DOS with bicyclic moiety

The clinical utility of 2-DOS aminoglycosides is particularly valuable for treating serious infections caused
by aerobic Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter species, and
Enterobacter species. Additionally, certain members of this class remain effective against mycobacterial
infections, including tuberculosis. However, their administration is compromised by dose-limiting toxicities,
primarily nephrotoxicity and ototoxicity, which have motivated extensive structure-activity relationship
studies to improve their therapeutic indices. The ongoing challenge of bacterial resistance, mediated
primarily by aminoglycoside-modifying enzymes, has further stimulated research into novel analogs and

modifications that can circumvent resistance mechanisms while maintaining efficacy and reducing toxicity.

Mechanism of Action and Ribosomal Binding

The primary mechanism of action of 2-DOS aminoglycosides involves irreversible binding to the bacterial
30S ribosomal subunit, specifically targeting the decoding aminoacyl-tRNA site (A-site) of 16S ribosomal
RNA. This interaction disrupts protein synthesis through multiple mechanisms: inducing mistranslation by
impairing the proofreading function of the ribosome, inhibiting translational elongation, and promoting
premature termination of protein chains. The common structural feature enabling this activity is the
presence of the 2-deoxystreptamine core, which facilitates critical interactions with conserved nucleotides
in the ribosomal A-site. Rings I and II of these aminoglycosides form the interaction core responsible for
drug binding, with ring I intercalating into an internal loop formed by nucleotides A1408, A1492, A1493,
and the C1409-G1491 base pair in bacterial rRNA [1].
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The specificity for prokaryotic ribosomes over eukaryotic counterparts is largely determined by key
nucleotide variations in the drug-binding pocket, particularly at positions 1408 and 1491. Bacterial
ribosomes contain an adenine at position 1408 (A1408) and guanine at 1491 (G1491), while cytosolic
ribosomes have guanine at 1408 (G1408) and adenine at 1491 (A1491) [1]. Mitochondrial ribosomes share
the bacterial A1408 but have cytosine at 1491 (C1491). These differences critically impact drug binding; for
instance, 2-DOS aminoglycosides with 6'-NH2 groups (e.g., neomycin) are highly dependent on A1408 for
proper binding, while those with 6'-OH groups (e.g., paromomycin) are more tolerant of G1408 but highly
dependent on G1491 for stacking interactions [1]. The binding-induced destacking of nucleotide A1492 has
been identified as a critical factor in determining prokaryotic specificity, with paromomycin inducing this

conformational change in bacterial but not human rRNA A-sites [2].
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Figure 1: Mechanism of Action of 2-Deoxystreptamine Aminoglycosides
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The initial binding of aminoglycosides to the ribosomal A-site facilitates additional secondary interactions
that enhance drug uptake and efficacy. The incorporation of misfolded proteins into bacterial cell membranes
increases membrane permeability, leading to further stimulation of aminoglycoside transport in a self-
promoting cycle [3]. This secondary membrane-disrupting effect contributes to the concentration-
dependent bactericidal activity characteristic of this antibiotic class. The ability to induce multiple
disruptive events in bacterial cells makes 2-DOS aminoglycosides particularly effective against rapidly
multiplying pathogens and explains their continued clinical utility despite the challenges of toxicity and

resistance.

Comparative Activity Analysis

Antibacterial Potency and Spectrum

The antibacterial activity of 2-DOS aminoglycosides varies significantly between structural classes and
individual compounds, influenced by specific structural features that affect ribosomal binding affinity,
bacterial uptake, and susceptibility to resistance mechanisms. The 4,6-disubstituted compounds generally
exhibit enhanced potency against clinically relevant Gram-negative pathogens compared to 4,5-
disubstituted analogs, particularly against problematic organisms like Pseudomonas aeruginosa. This
superior activity stems from their optimized interaction with the ribosomal A-site, where rings I and II
position themselves similarly to 4,5-disubstituted compounds, but the additional rings make specific contacts
with the upper stem of the decoding region RNA, enhancing binding affinity and interfering more effectively

with translocation [4].

Table 2: Comparative Activity of 2-DOS Aminoglycosides Against Bacterial Strains

E. coli . Key
P. aeruginosa A1408 - G1408 G1491 - C1491 .
Compound MIC Resistance
MIC (pM) MIC Change MIC Change
(uM) Enzymes
Paromomycin 1.6 3.2 1.6-102 uM 1.6->720 uM APH(3),
ANT(4")
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E. coli . Key
P. aeruginosa A1408 - G1408 G1491-C1491 .
Compound MIC Resistance
MIC (uM) MIC Change MIC Change
(UM) Enzymes
Neomycin 0.8 1.6 0.8->720 uyM 0.8-27 uyM APH(3"),
AAC(3)
4'6'-O-acetal 3.2 6.4 3.2->720 uM 3.2->720 uM -
1
Ribostamycin 6.4 25.6 6.4->720 uM 6.4-412 uM APH(3),
AAC(3)
Gentamicin 0.4 0.8 0.4->720 uM 0.4-45 uM AAC(3),
ANT(2")
Amikacin 1.2 2.4 1.2-185 uM 1.2-64 pM AAC(6")

The spectrum of activity across 2-DOS aminoglycosides reveals important structure-activity relationships.
Paromomycin and neomycin, despite their structural similarity (differing only at the 6" position: OH vs.
NH2), show distinct resistance profiles. Paromomycin (6'-OH) activity is severely compromised by C1491
mutations (MIC shift from 1.6 pM to >720 pM), while maintaining moderate activity against G1408 mutants
(MIC 102 pM) [1]. In contrast, neomycin (6'-NHz2) shows greater sensitivity to G1408 alterations (MIC >720
HM) but retains some activity against C1491 mutants (MIC 27 pM) [1]. These differences highlight how
specific substitutions at critical positions dramatically alter the interaction with ribosomal RNA

determinants and consequently influence the antibacterial spectrum.

Ribosomal Selectivity and Therapeutic Window

The selectivity for bacterial ribosomes over eukaryotic counterparts represents a crucial determinant of the
therapeutic utility of 2-DOS aminoglycosides. Comparative binding studies using isothermal titration
calorimetry and fluorescence techniques have quantified the differential affinity of these compounds for
bacterial versus human ribosomal A-sites. Paromomycin demonstrates a favorable selectivity profile,
binding with markedly higher affinity to E. coli rRNA A-sites compared to human counterparts, while G418

(geneticin) shows reduced binding affinity for both but less discrimination between bacterial and eukaryotic
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ribosomes [2]. This limited selectivity explains G418's significant activity against eukaryotic cells and its

application in molecular biology for selecting genetically modified eukaryotic cells.

The structural basis for ribosomal selectivity has been elucidated through structural biology approaches.
The key differentiating factor is the nucleotide at position 1408: adenine in bacterial ribosomes versus
guanine in eukaryotic cytoplasmic ribosomes [4]. The presence of G1408 in eukaryotic ribosomes disrupts
the optimal binding pocket for most 2-DOS aminoglycosides, particularly those with 6'-ammonium groups
like neomycin. Modifications at the 4'-position have been shown to disproportionately reduce affinity for
eukaryotic ribosomes (both cytoplasmic and mitochondrial), thereby enhancing selectivity and potentially
reducing ototoxicity [5]. For instance, 4'-O-ether and 4',6'-O-acetal modifications on glucopyranosyl ring I
yield compounds that interact poorly with mitochondrial and cytosolic ribosomes while largely retaining

antibacterial activity [1].

Resistance Mechanisms

Enzymatic Modification and Inactivation

Bacterial resistance to 2-DOS aminoglycosides primarily occurs through three well-characterized
mechanisms: enzymatic modification of the drug, ribosomal mutations, and reduced drug accumulation. The
most prevalent mechanism in clinical settings involves enzymatic modification by aminoglycoside-
modifying enzymes (AMEs), which include N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT),
and O-phosphotransferases (APH). These enzymes catalyze the covalent modification of specific amino or
hydroxyl groups on aminoglycosides, reducing their binding affinity for the ribosomal target and preventing
the energy-dependent phase II uptake that enhances drug accumulation [6]. The specific modification sites
vary among enzymes but commonly target positions 3, 2', and 6' for AAC; 4' and 2" for ANT; and 3' and 2"
for APH [6].

The clinical impact of these resistance mechanisms has driven the development of semisynthetic analogs
designed to circumvent inactivation. For instance, amikacin, a derivative of kanamycin A containing an L-4-
amino-2-hydroxybutyryl (AHB) side chain at the N-1 position, exhibits resistance to many aminoglycoside-
modifying enzymes that commonly affect earlier-generation compounds [5]. Similarly, the introduction of

small alkyl groups at the 2'-position, such as in 2'-N-ethyl and 2'-N-propyl derivatives of paromomycin and
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neomycin, has been shown to overcome the action of AAC(2') resistance determinants while simultaneously
increasing selectivity for prokaryotic over eukaryotic ribosomes [5]. These structure-based design strategies

demonstrate how detailed knowledge of resistance mechanisms can inform the development of more resilient

antibiotics.
Aminoglycoside Resistance Mechanisms
AAC ANT APH . . . B . .
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Figure 2: Major Resistance Mechanisms to 2-DOS Aminoglycosides

Target Modification and Drug Efflux

Ribosomal methylation represents another significant resistance mechanism, particularly for 4,6-
disubstituted 2-DOS aminoglycosides. The ribosomal methyltransferases (RMTs) that modify nucleotide
G1405 in the drug-binding pocket significantly diminish the activity of most clinically used 4,6-disubstituted
aminoglycosides, including plazomicin [5]. Interestingly, 4,5-disubstituted compounds like paromomycin
and neomycin, as well as the monosubstituted apramycin, do not make direct contact with G1405 and
consequently retain activity against strains expressing these methyltransferases [5]. This important
distinction has renewed interest in the 4,5-disubstituted class as potential therapeutic options against RMT-

producing pathogens.

Reduced drug accumulation through impaired uptake or active efflux constitutes the third major resistance
category. The initial uptake of aminoglycosides across the outer membrane of Gram-negative bacteria occurs

through a self-promoted uptake process that disrupts Mg?* bridges between lipopolysaccharide molecules
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[6]. Subsequent transport across the cytoplasmic membrane depends on the electron transport chain (energy-
dependent phase I) and is rate-limiting for drug activity [6]. Conditions that impair this energy-dependent
uptake, including anaerobiosis, hyperosmolarity, and low pH, significantly reduce aminoglycoside efficacy.
Additionally, some bacteria exhibit adaptive resistance, characterized by transient reductions in
antimicrobial killing despite genetic susceptibility, likely due to membrane protein changes and alterations in

anaerobic respiratory pathway regulation [6].

Experimental Assessment Methodologies

Binding and Selectivity Assays

The evaluation of aminoglycoeside activity and selectivity employs a range of experimental methodologies
designed to quantify drug-target interactions and biological effects. Isothermal titration calorimetry (ITC)
has been particularly valuable for directly measuring the thermodynamic parameters of aminoglycoside
binding to model oligonucleotides representing bacterial and human rRNA A-sites [2]. These studies have
revealed that binding-induced destacking of nucleotide A1492 correlates with prokaryotic specificity, with
paromomycin inducing this conformational change in bacterial but not human rRNA [2]. Complementary
fluorescence-based binding assays provide additional insights into binding affinity and kinetics, allowing
researchers to determine dissociation constants and compare relative binding strengths under various

conditions.

Ribosomal selectivity profiling typically involves assessing inhibition of protein synthesis in cell-free
systems derived from bacterial versus eukaryotic sources. More sophisticated approaches employ engineered
bacterial strains with specific point mutations in the ribosomal drug-binding pocket that mimic eukaryotic
residues. For instance, Mycobacterium smegmatis strains with A1408G or G1491C mutations allow direct
measurement of how these critical nucleotide changes affect antibacterial activity [1]. The minimum
inhibitory concentration (MIC) values determined against these isogenic mutant panels provide
quantitative data on ribosomal selectivity, with compounds showing smaller MIC shifts against mutants
representing more favorable selectivity profiles. These experimental approaches enable researchers to
systematically evaluate how structural modifications affect the fundamental interaction between

aminoglycosides and their ribosomal target.
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Antibacterial Activity Assessment

The standardized determination of minimum inhibitory concentrations (MICs) against reference bacterial
strains represents the cornerstone of antibacterial activity assessment. The broth microdilution method
following Clinical and Laboratory Standards Institute (CLSI) guidelines provides reproducible quantification
of potency across diverse bacterial pathogens. For aminoglycosides, these assays typically include Gram-
negative rods such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter
baumannii, as well as Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis [1]
[5]. The inclusion of strains with well-characterized resistance mechanisms allows simultaneous assessment

of susceptibility to common resistance determinants.

Time-kill kinetics studies provide additional important information beyond MIC determinations,
characterizing the rate and extent of bactericidal activity. For aminoglycosides, these assays typically
demonstrate concentration-dependent killing, with more rapid and complete bacterial eradication at higher
multiples of the MIC. The post-antibiotic effect (PAE), wherein bacterial growth suppression persists after
drug removal, is another important characteristic of aminoglycosides quantified through specialized time-kill
studies. These comprehensive antibacterial assessments enable researchers to compare not only the potency
but also the kinetic properties of different 2-DOS aminoglycosides, informing dosing regimen optimization

and structure-activity relationship analyses.

Table 3: Key Experimental Methods for Aminoglycoside Evaluation

. . Key Measured Application in SAR
Method Type Specific Techniques .
Parameters Studies
Binding Assays Isothermal titration Kd, AG, AH, AS Target affinity and binding
calorimetry (ITC) thermodynamics
Fluorescence anisotropy  Binding affinity, kinetics Binding strength and
mechanism
NMR spectroscopy Structural contacts, Atomic-level binding
conformational changes interactions
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Method Type

Specific Techniques

Key Measured

Application in SAR

Parameters Studies
Biological Broth microdilution MIC Minimum inhibitory Antibacterial potency
Activity concentration
Time-kill assays Killing rate, PAE Bactericidal kinetics
Ribosomal translation IC50 in cell-free systems Target-specific activity
inhibition
Selectivity Engineered ribosome MIC ratios (mutant/wild- Ribosomal selectivity
Assessment strains type)

Mitochondrial protein
synthesis inhibition

Eukaryotic cytotoxicity

IC50 in mitochondrial
systems

CC50, therapeutic index

Mitochondrial toxicity
potential

Mammalian cell toxicity

assays

Toxicity Profiles and Mitigation Strategies

Mechanisms of Ototoxicity and Nephrotoxicity

The clinical utility of 2-DOS aminoglycosides is significantly limited by their characteristic toxicities,
primarily affecting the renal and auditory systems. Ototoxicity manifests as irreversible sensorineural
hearing loss resulting from destruction of inner ear sensory hair cells, with reported incidence rates varying
from 7% to 25% of treated patients [7]. The molecular mechanisms underlying aminoglycoside ototoxicity
involve multiple pathways, including production of reactive oxygen species (ROS), disruption of
intracellular calcium storage, and direct inhibition of mitochondrial protein synthesis [7]. Inherited
hypersensitivity to aminoglycoside ototoxicity linked to specific mitochondrial rRNA mutations (A1555G
and C1494U) provides compelling evidence for the role of mitochondrial dysfunction in this adverse effect

[1].

© 2026 Smolecule. All rights reserved. 11/14 Tech Support


https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2015.00190/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2015.00190/full
https://www.nature.com/articles/ncomms4112?error=cookies_not_supported&code=9d73f49d-c6d6-4bb2-9426-15549ae656b6
https://www.smolecule.com/products/s605150?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Nephrotoxicity represents the other major dose-limiting adverse effect, characterized by non-oliguric renal
failure resulting from proximal tubular damage. The cationic aminoglycosides concentrate in the S1 and S2
segments of the proximal tubule through a high-capacity adsorptive endocytotic mechanism following
binding to cellular membrane acidic phospholipids [3]. Following adsorption, drug-containing vesicles fuse
with lysosomes where the sequestered aminoglycosides inhibit phospholipid degradation, leading to myeloid
body formation and eventual lysosomal rupture [3]. Additional contributing mechanisms include
mitochondrial swelling and dysfunction, decreased mitochondrial respiration, inhibition of basolateral
Na+/K+-ATPase activity, and generation of reactive oxygen species [3]. The nephrotoxic potential varies
among specific aminoglycosides, with neomycin and gentamicin representing the most potent

nephrotoxicants, while amikacin and netilmicin exhibit the lowest toxicity [3].

Structural Approaches to Toxicity Reduction

Structural modification strategies have yielded promising approaches to reducing aminoglycoside toxicity
while maintaining antibacterial efficacy. Modifications at the 4'-position of ring I have demonstrated a
disproportionate ability to reduce affinity for eukaryotic ribosomes, thereby increasing selectivity and
potentially mitigating ototoxicity [1] [5]. For instance, 4'-O-alkyl ether derivatives and 4',6'-O-acetal
modifications have yielded compounds with significantly reduced activity against mitochondrial and
cytosolic ribosomes while largely preserving antibacterial activity [1]. Similarly, 2'-pesition modifications
have shown potential for overcoming resistance while improving selectivity, with 2'-N-alkylation conferring

reduced affinity for eukaryotic ribosomes and circumventing AAC(2') resistance determinants [5].

The installation of small hydrophobic substituents at specific positions represents another productive
strategy for optimizing the therapeutic index. Propylamycin (4'-deoxy-4'-propylparomomycin) exemplifies
this approach, demonstrating reduced ototoxicity in guinea pig models while maintaining potent antibacterial
activity [5]. The mechanistic basis for this improved safety profile appears to be preferential reduction in
drug binding to eukaryotic ribosomes, particularly mitochondrial ribosomes containing the A1555G mutation
associated with hypersensitivity to aminoglycoside ototoxicity [1]. These structure-based design principles
provide a roadmap for developing next-generation 2-DOS aminoglycosides with enhanced therapeutic

indices, potentially expanding their clinical utility in an era of increasing antimicrobial resistance.

Conclusion and Future Perspectives
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The comparative analysis of 2-deoxystreptamine aminoglycosides reveals a complex interplay between
structural features, biological activity, resistance profiles, and toxicity patterns. The 4,6-disubstituted
compounds generally offer superior potency against Gram-negative pathogens, while 4,5-disubstituted
analogs may provide advantages against strains with specific resistance mechanisms such as ribosomal
methyltransferases. Critical structure-activity relationships emerge from systematic comparisons: the 6'-
substituent (OH vs. NH2) significantly influences ribosomal selectivity, 4'-modifications disproportionately
affect eukaryotic ribosome binding, and 2'-alkylation can circumvent specific resistance mechanisms while

improving selectivity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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